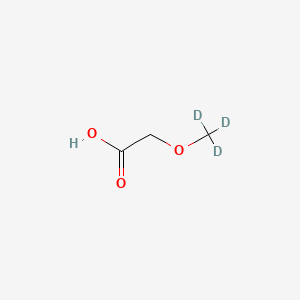
2-(Trideuteriomethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trideuteriomethoxy)acetic acid is the labelled analogue of 2-Methoxyacetic Acid, which is a synthetic intermediate in the synthesis of dimethyl(alkyloxy)[(methylsulfonyl)phenyl]furanones as COX-2 inhibitors . It is also known by other synonyms such as 2-Methoxyacetic Acid D3; Methoxyacetic Acid-d3; Methoxyethanoic Acid-d3 .
Molecular Structure Analysis
The molecular formula of 2-(Trideuteriomethoxy)acetic acid is C3H3D3O3 . The structure of acetic acid, a related compound, can be represented as CH3(C=O)OH or CH3CO2H .Applications De Recherche Scientifique
1. Synthesis and Configurational Assay
2-(Trideuteriomethoxy)acetic acid is utilized in synthetic chemistry, particularly in the synthesis and configurational assay of asymmetric methyl groups. This process involves stereospecific reactions and is used to determine the absolute configuration of asymmetric methyl groups, contributing significantly to the understanding of enzymic reactions involving methylene and methyl groups (Cornforth et al., 1970).
2. Catalysis Research
This compound plays a role in catalysis research. For instance, it has been used in studies involving iron-catalyzed olefin epoxidation in the presence of acetic acid. This research provides insights into the nature of metal-based oxidants and their mechanisms, expanding the understanding of catalytic processes in organic chemistry (Mas‐Ballesté & Que, 2007).
3. Trideuteromethylation in Organic Chemistry
In organic chemistry, 2-(Trideuteriomethoxy)acetic acid is involved in trideuteromethylation processes. A recent study describes a Rh(I)-catalyzed trideuteromethylation of heteroarenes using this compound, showcasing its application in installing CD3 groups under straightforward conditions, which is significant for academic and industrial researchers (Zhao et al., 2022).
4. Isotope Effects in Chemical Reactions
It also finds application in studying hydrogen isotope effects, particularly in identifying the attacking nucleophile in reactions. For example, its usage in the enolization of ketones catalyzed by acetic acid offers valuable insights into the mechanisms of such reactions (Swain et al., 1958).
5. Vibrational Sum Frequency Spectroscopy
Additionally, 2-(Trideuteriomethoxy)acetic acid is used in vibrational sum frequency spectroscopy (VSFS) studies. This method allows for detailed molecular analysis of interfaces, such as the liquid-gas interface of acetic acid-water mixtures. Studies involving deuterated acetic acid provide essential information on surface speciation (Johnson et al., 2005).
Mécanisme D'action
Target of Action
2-(Trideuteriomethoxy)acetic acid, also known as 2-Methoxyacetic Acid-d3, is a deuterated analog of methoxyacetic acid. Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether and ethylene glycol monoethyl ether
Mode of Action
Acetic acid is known to act as a counterirritant and has antimicrobial properties . It’s used locally, occasionally internally, and also as a reagent .
Pharmacokinetics
This model describes the journey of a drug in the body, from the moment it is administered, through its distribution and metabolism, until it is eliminated from the body .
Propriétés
IUPAC Name |
2-(trideuteriomethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIODHQZRUFFFF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trideuteriomethoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
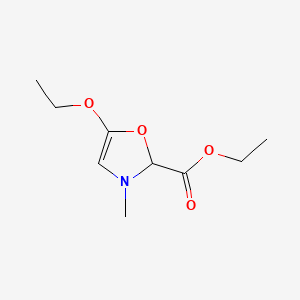

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

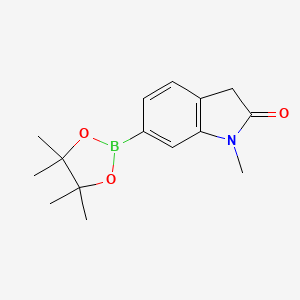
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)
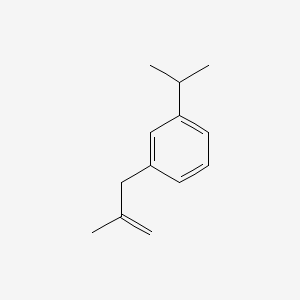
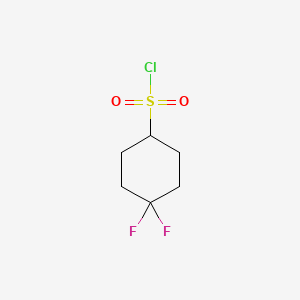

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)